Disodium hexachloroosmate

説明

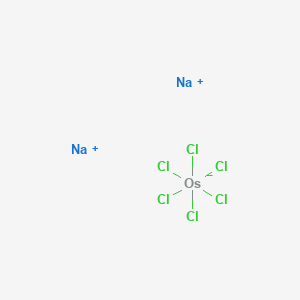

Disodium hexachloroosmate is an inorganic compound with the formula Na₂OsCl₆. It is a red solid and the disodium salt of the osmium(VI) complex [OsCl₆]²⁻. The anion is an octahedral complex with an Os-Cl distance of 2.325 Å, as established by X-ray crystallography .

準備方法

Disodium hexachloroosmate can be prepared by reacting a suspension of osmium metal in molten sodium chloride with chlorine gas. The reaction is as follows :

Os+2NaCl+2Cl2→Na2OsCl6

This method involves heating the reactants to high temperatures to ensure the reaction proceeds efficiently. Industrial production methods typically follow similar procedures but on a larger scale, ensuring the purity and yield of the final product.

化学反応の分析

Disodium hexachloroosmate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions due to the variable oxidation states of osmium.

Substitution Reactions: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands.

Hydrolysis: In the presence of water, this compound can hydrolyze to form different osmium complexes.

Common reagents used in these reactions include strong acids, bases, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Catalysis

Disodium hexachloroosmate is recognized for its catalytic properties, particularly in organic synthesis. The osmium center in the compound can facilitate oxidation reactions. Research has demonstrated its effectiveness in:

- Oxidation Reactions : It acts as a catalyst for the oxidation of alcohols to carbonyl compounds. This reaction is significant in organic chemistry for synthesizing various intermediates.

- Hydrogenation Reactions : The compound has also been studied for its role in hydrogenation processes, where it aids in the addition of hydrogen to unsaturated compounds, thus improving yields in synthetic pathways.

Materials Science

In materials science, this compound has been investigated for its potential use in:

- Nanomaterials : The compound can be utilized to create osmium-based nanomaterials. These nanomaterials exhibit unique electronic and optical properties, making them suitable for applications in sensors and electronic devices.

- Thin Film Coatings : Research indicates that this compound can be used to produce thin films with specific conductive properties. These films can be applied in electronic components and photovoltaic cells.

Electrochemistry

The electrochemical properties of this compound have been extensively studied, leading to several applications:

- Electrochemical Sensors : The compound is employed in developing electrochemical sensors for detecting various analytes. Its ability to facilitate electron transfer makes it an excellent candidate for sensor technology.

- Biosensing Applications : Recent studies have explored using this compound in biosensing arrays for detecting biomolecules. Its integration into sensor platforms allows for sensitive detection of biological markers, which is crucial for medical diagnostics.

Case Study 1: Catalytic Oxidation of Alcohols

A study published in the Journal of Organic Chemistry highlighted the use of this compound as a catalyst for the oxidation of primary and secondary alcohols. The results showed high selectivity and yields, demonstrating its potential as a green catalyst alternative to traditional methods.

Case Study 2: Development of Electrochemical Sensors

Research conducted by a team at Brighton University focused on creating an electrochemical biosensing array using this compound. The findings indicated that the sensor could detect nitrite levels effectively, providing insights into urinary biomarkers associated with overactive bladder conditions.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Catalysis | Oxidation of alcohols | High selectivity and yield |

| Materials Science | Nanomaterials and thin film coatings | Unique electronic and optical properties |

| Electrochemistry | Electrochemical sensors and biosensors | Sensitive detection capabilities |

作用機序

The mechanism by which disodium hexachloroosmate exerts its effects involves its ability to coordinate with other molecules and ions. The octahedral structure allows it to interact with various substrates, facilitating chemical reactions. The specific molecular targets and pathways depend on the context in which it is used, such as catalysis or potential therapeutic applications .

類似化合物との比較

Disodium hexachloroosmate can be compared with other hexachloroosmate compounds, such as:

Sodium hexachloroosmate(IV): Similar in structure but with a different oxidation state of osmium.

Potassium hexachloroosmate: Similar coordination environment but with potassium ions instead of sodium.

Ammonium hexachloroosmate: Uses ammonium ions, which can affect solubility and reactivity.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different cations present .

生物活性

Disodium hexachloroosmate (Na₂OsCl₆) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the compound's synthesis, properties, biological interactions, and potential therapeutic applications.

This compound can be synthesized through various methods, often involving osmium metal and halide sources. A typical synthesis involves reacting osmium metal with sodium chloride and chlorine gas, resulting in a dark orange crystalline powder characterized by its paramagnetic properties due to the low-spin d² configuration of the osmium ion within the octahedral complex .

The compound is soluble in water, forming yellowish-green solutions, while being insoluble in most organic solvents . Its structural characteristics include an Os-Cl bond distance of approximately 2.325 Å, as determined by X-ray crystallography .

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor for osmium catalysts. These catalysts exhibit significant activity in various organic transformations, including hydrogenation reactions . The interaction of this compound with biological molecules is an area of ongoing research, particularly concerning its potential therapeutic effects.

Table 1: Comparison of Osmium Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| This compound | Na₂OsCl₆ | Paramagnetic; potential therapeutic applications |

| Sodium tetrachloroosmate | Na₂OsCl₄ | Less chlorinated; commonly used in catalysis |

| Osmium tetroxide | OsO₄ | Highly toxic; utilized in organic synthesis |

| Potassium hexachloroosmate | K₂OsCl₆ | Similar structure; different counterion |

Research indicates that this compound may interact with cellular components through several mechanisms:

- Catalytic Activity : The compound facilitates oxidation and hydrogenation reactions, which can influence metabolic pathways in cells .

- Reactivity with Biological Molecules : Studies are ongoing to determine how this compound interacts with proteins and nucleic acids, potentially leading to therapeutic effects or cytotoxicity .

- Antioxidant Properties : Some studies suggest that osmium compounds may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems .

Case Studies and Research Findings

Recent studies have explored the use of this compound in various applications:

- Catalytic Hydrogenation : this compound has been effectively utilized as a catalyst for the hydrogenation of unsaturated fatty acids, demonstrating high catalytic efficiency and selectivity .

- Potential Anticancer Activity : Preliminary research has indicated that osmium-based compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. Further studies are required to elucidate the specific mechanisms involved .

Safety and Toxicological Considerations

This compound poses certain safety risks. It is classified as a skin irritant and can cause eye irritation upon contact . The compound's toxicity profile necessitates careful handling and appropriate safety measures in laboratory settings.

Table 2: Safety Data Summary

| Hazard Category | Description |

|---|---|

| Skin Irritation | Category 2 (H315) |

| Eye Irritation | Category 2 (H319) |

| Specific Target Organ Toxicity | Respiratory system (H335) |

特性

IUPAC Name |

disodium;hexachloroosmium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTVRPSPEDISMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156687 | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Disodium hexachloroosmate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1307-81-9 | |

| Record name | Disodium hexachloroosmate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium hexachloroosmate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。